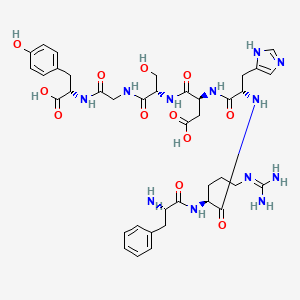

beta-Amyloid (4-10)

Description

Structure

2D Structure

Properties

Molecular Weight |

880.9 |

|---|---|

sequence |

FRHDSGY |

Origin of Product |

United States |

Biogenesis and Processing Pathways of Amyloid Precursor Protein App Yielding Aβ Peptides, Including Truncated Forms

Amyloidogenic Pathway of APP Cleavage

The amyloidogenic pathway leads to the production of Aβ peptides, which are central to the formation of amyloid plaques in Alzheimer's disease. biolegend.comdzne.de This process involves the sequential action of two enzymes: beta-secretase and gamma-secretase. dzne.denih.gov

Beta-Secretase (BACE1) Activity and N-terminal Cleavage

The initial step in the amyloidogenic pathway is the cleavage of APP by beta-secretase, with beta-site APP cleaving enzyme 1 (BACE1) being the primary enzyme responsible for this action in the brain. nih.govmdpi.comwikipedia.org BACE1 is a transmembrane aspartyl protease that cleaves APP at the N-terminus of the Aβ domain. wikipedia.orgplos.org This cleavage event releases a large, soluble ectodomain of APP, known as sAPPβ, into the extracellular space and leaves a 99-amino acid C-terminal fragment (C99) anchored in the cell membrane. mdpi.comwikipedia.orgmdpi.com

BACE1 can also cleave APP at an alternative site, designated as the β'-site, which is located at position 11 of the Aβ sequence. nih.govmdpi.com This cleavage results in the formation of an 89-amino acid C-terminal fragment (C89) and subsequently gives rise to Aβ peptides starting at position 11 (Aβ(11-x)). nih.gov

Gamma-Secretase Activity and C-terminal Cleavage

Following the initial cleavage by BACE1, the membrane-bound C99 fragment is further processed by gamma-secretase. mdpi.comwikipedia.orgmdpi.com Gamma-secretase is a multi-protein complex that performs an intramembrane cleavage of C99. nih.govnih.gov This cleavage is not precise and can occur at several positions, leading to the generation of Aβ peptides of varying lengths, most commonly Aβ1-40 and the more aggregation-prone Aβ1-42. nih.govmdpi.compnas.org The cleavage by gamma-secretase also releases the APP intracellular domain (AICD) into the cytoplasm. cell-stress.complos.org

Non-Amyloidogenic Pathway of APP Cleavage

Under normal physiological conditions, the majority of APP is processed via the non-amyloidogenic pathway. mdpi.comfrontiersin.org This pathway involves the action of alpha-secretase and precludes the formation of the full-length Aβ peptide. biolegend.comnih.gov

Alpha-Secretase Activity

Alpha-secretase cleaves APP within the Aβ domain itself, between amino acid residues Lys16 and Leu17. frontiersin.orgwikipedia.org This cleavage event has two important consequences. First, it releases a soluble N-terminal fragment called sAPPα, which has been shown to have neuroprotective and neurotrophic properties. nih.govwikipedia.org Second, because the cleavage occurs within the Aβ sequence, it prevents the generation of the intact, amyloidogenic Aβ peptide. wikipedia.orgnih.gov The remaining 83-amino acid C-terminal fragment (C83) is then cleaved by gamma-secretase, producing the non-toxic p3 peptide and the AICD. mdpi.commdpi.comresearchgate.net Several members of the ADAM (a disintegrin and metalloproteinase) family of enzymes, including ADAM9, ADAM10, and ADAM17, have been identified as having alpha-secretase activity. nih.govmdpi.comwikipedia.org

Enzymatic Mechanisms Contributing to Aβ(4-x) Generation

In addition to the canonical full-length Aβ peptides, a significant portion of Aβ found in the brains of Alzheimer's disease patients consists of N-terminally truncated species, with Aβ peptides starting at the fourth amino acid (Aβ(4-x)) being particularly abundant. nih.gov

Role of ADAMTS4 in Aβ(4-40) Production

Research has identified a disintegrin and metalloproteinase with thrombospondin motifs 4 (ADAMTS4) as an enzyme capable of generating Aβ(4-x) peptides. nih.govfrontiersin.org Studies have shown that ADAMTS4 recognizes a cleavage site within the Aβ sequence between glutamate (B1630785) at position +3 and phenylalanine at position +4. frontiersin.orgresearchgate.net

Overexpression of ADAMTS4 in cell cultures leads to the secretion of Aβ4-40 without affecting the levels of Aβ1-x peptides. nih.gov Further research using a mouse model of amyloidosis demonstrated that knocking out the ADAMTS4 gene resulted in reduced levels of Aβ4-40, confirming the enzyme's role in its production in vivo. nih.gov Interestingly, in the adult mouse brain, ADAMTS4 expression was found exclusively in oligodendrocytes, identifying these cells as a source of Aβ4-x peptides. nih.govnih.gov Cultured oligodendrocytes were shown to secrete various Aβ species, and the production of Aβ4-40 was absent in cultures from ADAMTS4 knockout mice. nih.govnih.gov

| Enzyme | Pathway | Cleavage Site on APP/Aβ | Key Products |

| Beta-Secretase (BACE1) | Amyloidogenic | N-terminus of Aβ domain (β-site) and between Aβ residues 10 and 11 (β'-site) | sAPPβ, C99, C89 |

| Gamma-Secretase | Amyloidogenic & Non-amyloidogenic | Intramembrane, C-terminus of Aβ/p3 domain | Aβ peptides (e.g., Aβ1-40, Aβ1-42), p3 peptide, AICD |

| Alpha-Secretase (e.g., ADAM10) | Non-amyloidogenic | Within Aβ domain (between Lys16 and Leu17) | sAPPα, C83 |

| ADAMTS4 | Aβ(4-x) Generation | Between Glu3 and Phe4 of the Aβ sequence | Aβ(4-40) |

Involvement of Neprilysin (NEP) in Aβ(4-x) Processing

Neprilysin (NEP) is a key zinc-metalloprotease recognized as one of the most important Aβ-degrading enzymes in the brain. researchgate.net It functions as a neutral endopeptidase that breaks down Aβ monomers into smaller, non-toxic fragments, thereby preventing their aggregation into harmful oligomers and plaques. researchgate.net

Research confirms that NEP is capable of degrading N-terminally truncated Aβ species, including the common Aβ(4-42) variant. researchgate.net In vitro studies using synthetic Aβ peptides have shown that NEP effectively digests Aβ(4-x) peptides. researchgate.net Mass spectrometry analysis of these digestions reveals several cleavage products, demonstrating the enzyme's ability to process these truncated forms. researchgate.net For example, major cleavage products of Aβ(4-40) and Aβ(4-42) by NEP include fragments such as Aβ(4-9). researchgate.net

Furthermore, in vivo studies underscore the critical role of NEP in clearing these peptides. researchgate.net When transgenic mice engineered to express only Aβ(4-42) were crossed with NEP-knockout mice, the resulting offspring showed increased levels of intraneuronal Aβ and exacerbated neuron loss compared to their counterparts with functional NEP. researchgate.net This evidence strongly indicates that NEP-mediated degradation is a vital clearance pathway for N-terminally truncated Aβ peptides like Aβ(4-x) and that reduced NEP activity can contribute to their accumulation. researchgate.net As mentioned previously, NEP can also be directly involved in the generation of Aβ(4-x) by cleaving full-length Aβ peptides. frontiersin.org

Subcellular Localization of Aβ Peptide Production

The precise subcellular location of Aβ peptide production has been a subject of considerable investigation, with evidence pointing to multiple organelles. The amyloidogenic processing of APP is a spatially complex process that begins after APP is synthesized and transported through the secretory pathway.

Endocytosis, the process by which the cell internalizes substances from the plasma membrane, is a critical step for Aβ generation. rupress.org Following internalization, APP is delivered to early endosomes. These acidic compartments are a primary site for the initial cleavage of APP by β-secretase (BACE1), which initiates the amyloidogenic pathway. rupress.org

After the initial β-cleavage, the resulting C99 fragment can be further processed by γ-secretase in several locations. Evidence suggests that Aβ production can occur in endosomes, but a significant portion of endocytosed APP is transported back to the trans-Golgi network (TGN) . rupress.org The TGN is considered a major site of Aβ production, particularly for the more common Aβ(1-40) isoform. rupress.org Some studies have also indicated that the longer, more aggregation-prone Aβ(1-42) may be preferentially generated in the endoplasmic reticulum (ER) .

More recently, mitochondria-associated membranes (MAMs) have been identified as another site of Aβ production. MAMs are specialized contact points between the ER and mitochondria. Research has shown that APP, as well as both β-secretase and γ-secretase, are present and active in this subcellular domain. The alternative cleavage of APP by BACE1 to produce N-terminally truncated peptides like Aβ(11-x) has been shown to be favored in the TGN, highlighting how subcellular localization can influence the type of Aβ species produced. nih.gov This complex trafficking ensures that the generation of various Aβ peptides, including truncated forms, is a distributed process occurring across multiple cellular compartments.

Kinetics and Mechanisms of Aβ Peptide Aggregation and Fibrillogenesis

Nucleation-Dependent Polymerization Model

Primary nucleation is the initial and often rate-limiting step in fibril formation, where soluble monomers overcome a significant energy barrier to form a stable, ordered nucleus. pnas.orgresearchgate.net This process occurs spontaneously in a solution of monomers without the influence of pre-existing aggregates. researchgate.net The nucleus is a transient, oligomeric species that, once formed, can template its own growth. jst.go.jp The rate of primary nucleation is highly dependent on the concentration of the monomeric peptide. nih.gov For many amyloid systems, this process is slow, resulting in a characteristic lag phase before rapid fibril growth is observed. nih.gov While specific studies on Aβ(4-10) are limited, it is understood that even short peptide fragments can self-assemble, and their ability to form a nucleus is dictated by their sequence and the surrounding solution conditions. frontiersin.org

Influence of Environmental Factors on Aggregation Kinetics

Effects of Aβ40/42 Ratio on Co-aggregation

Without dedicated studies on the Aβ(4-10) fragment, any attempt to generate content for the requested article would be based on speculation and would not meet the required standards of scientific accuracy. Further experimental research focusing directly on the self-assembly properties of beta-amyloid (4-10) is necessary before a thorough review of its aggregation kinetics can be authored.

Interactions of Aβ Peptides, Including Aβ 4 10 , with Biological Components

Lipid Membrane Interactions and Perturbations

The interaction between Aβ peptides and cell membranes is a critical event that can lead to membrane disruption and cellular dysfunction. biorxiv.orgmdpi.com Aβ peptides can bind to membranes, insert into the lipid bilayer, and alter the membrane's physical properties. mdpi.comresearchgate.net This interaction is considered a key mechanism of Aβ-induced toxicity. mdpi.comacs.org The process is complex, influenced by the peptide's aggregation state and the specific composition of the lipid bilayer. biorxiv.orgmdpi.com

The interaction of Aβ peptides with lipid membranes is generally considered a multi-step process that begins with the adsorption of the peptide onto the membrane surface, which can be followed by its insertion into the hydrophobic core of the bilayer. mdpi.comresearchgate.net Initially, Aβ peptides, which are secreted into the extracellular space, encounter and attach to the lipid bilayer. mdpi.commdpi.com This binding to the membrane surface can catalyze conformational changes in the peptide, often leading to an increase in β-sheet structure and subsequent oligomerization. researchgate.netmdpi.comnih.gov

The process can be described in two sequential steps:

Adsorption: Aβ peptides first bind to the surface of the lipid membrane, an interaction often initiated by electrostatic forces between charged residues on the peptide and the lipid headgroups. mdpi.comtandfonline.com

Insertion and Aggregation: Following adsorption, the peptides may insert into the membrane. mdpi.com This insertion can disrupt the lipid packing and lead to the formation of aggregates on the membrane surface or within the hydrophobic core. mdpi.comnih.gov Some studies suggest that aggregation on the membrane surface only happens after the pathway for peptide penetration into the bilayer is saturated. mdpi.com The insertion is often driven by hydrophobic interactions between the peptide and the lipid acyl chains. tandfonline.comfrontiersin.org

Cryo-electron tomography has visualized Aβ oligomers binding extensively to lipid vesicles, where they not only insert into but also form a carpet-like layer on the upper leaflet of the bilayer. biorxiv.org This process can alter the physicochemical properties of the membrane itself. mdpi.com

The lipid composition of the cell membrane plays a crucial role in modulating the interactions with Aβ peptides. mdpi.comportlandpress.com Specific lipids can influence the binding, conformational changes, and aggregation of Aβ. researchgate.netmdpi.com

Cholesterol: This lipid is a known risk factor and has a significant impact on Aβ-membrane interactions. biorxiv.orgnih.gov Cholesterol-rich membrane regions, often found in lipid rafts, are preferential sites for the enzymatic cleavage of APP that produces Aβ. mdpi.com The presence of cholesterol can enhance the rate of Aβ fibril formation by accelerating nucleation. mdpi.com Studies have shown that Aβ inserts into model membranes that contain cholesterol, but not into those without it. frontiersin.org The level of cholesterol can also affect the nature of the interaction; low cholesterol and higher membrane fluidity may lead to partial Aβ insertion, while high cholesterol content in a more rigid membrane results in stronger Aβ membrane association. nih.gov

Gangliosides: These complex lipids, particularly the monosialotetrahexosylganglioside (GM1), are known to catalyze Aβ oligomerization. mdpi.commdpi.com Aβ has been shown to bind to GM1 gangliosides in lipid raft domains of neuronal membranes. mdpi.com Fibrils formed in the presence of GM1-enriched membranes have been found to be more toxic than those formed in an aqueous solution. mdpi.com The presence of GM1 can also promote Aβ-membrane interactions, with oligomers and protofibrils showing a lower affinity for membranes deficient in GM1. biorxiv.org Molecular dynamics simulations indicate that GM1 can induce a β-hairpin motif at the C-terminus of Aβ, potentially influencing its aggregation propensity. preprints.org

Sphingomyelin (B164518): Sphingomyelin-rich domains also play an important role. nih.gov Sphingomyelin can bind Aβ peptides on the cell membrane surface, which helps initiate the fibrillization process. nih.gov In concert with cholesterol, which interacts with the hydrophobic parts of Aβ, sphingomyelin facilitates the movement of the peptide deeper into the lipid bilayer, thereby promoting conformational changes and aggregation. nih.gov

| Lipid Component | Effect on Aβ-Membrane Interaction | Research Findings |

| Cholesterol | Enhances Aβ nucleation and membrane association. mdpi.comnih.gov | Aβ insertion is dependent on the presence of cholesterol. frontiersin.org High cholesterol content leads to higher Aβ membrane association. nih.gov |

| Ganglioside GM1 | Catalyzes Aβ oligomerization and promotes Aβ-membrane interactions. biorxiv.orgmdpi.com | Aβ fibrils formed in GM1-rich membranes are more toxic. mdpi.com Aβ has a lower affinity for GM1-deficient membranes. biorxiv.org |

| Sphingomyelin | Binds Aβ at the membrane surface, initiating fibrillization. nih.gov | Works with cholesterol to draw Aβ deeper into the bilayer, enhancing aggregation. nih.gov |

One of the primary hypotheses for Aβ-induced cytotoxicity is the formation of pore-like structures or ion channels within the cell membrane. mdpi.comnih.gov These structures can disrupt cellular homeostasis by allowing an unregulated flow of ions, such as calcium, across the membrane. mdpi.comnih.gov This disruption in ion balance can impair signal transmission and ultimately lead to apoptosis. mdpi.commdpi.com

The formation of these channels is a proposed mechanism of membrane damage, where Aβ oligomers insert into the lipid bilayer to create non-specific ion channels. mdpi.comnih.gov This "channel hypothesis" is supported by findings that Aβ can form calcium-permeable channels, particularly in the presence of anionic lipids. mdpi.comnih.gov However, the pore hypothesis is also debated, as some studies have shown that Aβ can induce membrane permeability without the formation of distinct protein pores, possibly through a detergent-like mechanism or by causing membrane thinning. acs.org Cryo-electron tomography has shown that curvilinear protofibrils can insert into the bilayer, orthogonal to the membrane surface, which suggests a mechanism for the loss of membrane integrity. biorxiv.org

The binding of Aβ peptides to lipid membranes is driven by a combination of electrostatic and hydrophobic interactions. mdpi.commdpi.comnih.gov These forces work together to catalyze the growth of amyloid structures on the membrane surface. mdpi.com

Electrostatic Interactions: These are typically the initial driving force for Aβ adsorption to the membrane. mdpi.comtandfonline.com Aβ is an amphiphilic peptide with charged amino acid residues. nih.gov The positively charged residues can interact favorably with negatively charged lipid headgroups, such as those of phosphatidylserine (B164497) or gangliosides. mdpi.comnih.govjst.go.jp This electrostatic attraction helps to anchor the peptide to the membrane surface, leading to conformational changes that increase the proportion of β-sheet structure. mdpi.comnih.gov Atomistic modeling has shown that strong electrostatic interactions between Aβ and lipid headgroups facilitate the subsequent hydrophobic interactions. tandfonline.com

Formation of Aβ-Mediated Pore-Like Structures and Membrane Permeation

Protein-Protein Interactions

In addition to lipid membranes, Aβ peptides interact with a variety of extracellular and cell-surface proteins. These protein-protein interactions are crucial as they can modulate Aβ aggregation, clearance, and neurotoxicity. nih.govplos.org Aβ oligomers have been found to bind to several receptors on the cell surface, which can trigger downstream signaling pathways leading to synaptic dysfunction and cell death. nih.govmdpi.com Proteins such as the prion protein (PrP) have been identified as high-affinity receptors for Aβ oligomers. nih.gov

Aβ peptides can interact directly with their own precursor protein, APP. nih.govfrontiersin.org In this interaction, APP can function as a cell-surface receptor for various forms of Aβ, including monomers, oligomers, and fibrils. nih.govfrontiersin.org

Research has shown that soluble Aβ binds to the Aβ region within the full-length APP molecule at the cell surface. nih.govfrontiersin.org This binding can induce APP homodimerization and trigger intracellular signaling pathways that lead to neurotoxicity. frontiersin.orgfrontiersin.org The toxic effect mediated by this interaction is dependent on the intracellular YENPTY motif of APP, which is known to connect with various cytoplasmic signaling proteins. nih.gov This suggests that Aβ can exert its toxic effects by using its own precursor as a receptor to initiate a lethal signaling cascade. nih.gov

Furthermore, the interaction between Aβ and APP may form part of a feedback loop that regulates APP expression and processing. nih.gov For instance, fibrillar forms of Aβ have been shown to interact with the amino-terminal region of APP, leading to an increase in APP expression. nih.gov This complex interplay highlights the dual role of APP, not only as the source of Aβ but also as a mediator of its subsequent pathological effects. frontiersin.org

Aβ Peptide Binding to Chaperone Proteins (e.g., Transthyretin, αB-crystallin)

Chaperone proteins play a crucial role in protein folding and preventing protein aggregation. Their interaction with Aβ peptides can have significant implications for the pathogenesis of Alzheimer's disease.

Transthyretin (TTR):

Transthyretin (TTR) is a transport protein found in the blood and cerebrospinal fluid that has been shown to bind to Aβ peptides and inhibit their aggregation and toxicity. biorxiv.orgnih.gov Studies have indicated that TTR's ability to protect against Aβ-induced neurotoxicity is linked to this binding. biorxiv.orgnih.gov The interaction is complex, with evidence suggesting that the dissociation of the TTR tetramer into monomers is necessary to effectively bind Aβ oligomers and prevent cytotoxicity. biorxiv.org This suggests that the Aβ binding site on TTR may be concealed in its tetrameric form. biorxiv.org

Research has identified specific domains on TTR responsible for Aβ binding. A strong binding site has been located at residues 106-117 (TIAALLSPYSYS), which corresponds to strand G on the inner β-sheet of TTR. nih.gov Weaker binding has been observed in the region spanning residues 59-83. nih.gov Mutational analysis has pinpointed bulky hydrophobic leucine (B10760876) residues, specifically L82 and L110, as being critical for mediating the binding of Aβ to TTR. nih.gov Interestingly, some TTR mutations can increase Aβ binding, potentially due to reduced steric hindrance or decreased tetramer stability. nih.gov The stability of the TTR tetramer appears to be a key factor, with more stable, non-amyloidogenic variants binding Aβ with higher affinity than amyloidogenic variants. mdpi.comcsic.es

The interaction between TTR and Aβ is not limited to inhibiting aggregation; TTR also possesses proteolytic activity that can degrade Aβ, further contributing to its neuroprotective effect. mdpi.com

αB-crystallin:

αB-crystallin, a small heat shock protein, is found co-localized with Aβ deposits in the brains of Alzheimer's disease patients. nih.govmsu.ru It interacts with Aβ peptides and can modulate their aggregation, though the outcomes of this interaction are debated. Some studies suggest that αB-crystallin inhibits Aβ fibril formation and its associated toxicity. nih.govuow.edu.au It has been shown to bind to Aβ fibrils with micromolar affinity, inhibiting their elongation. nih.gov This interaction is thought to occur through the association with hydrophobic regions of the Aβ peptides. nih.gov

Conversely, other research indicates that while αB-crystallin can prevent the formation of mature fibrils, it may promote the formation of soluble, potentially more toxic, Aβ oligomers. arvojournals.orgd-nb.info Molecular dynamics simulations suggest that the binding between αB-crystallin and Aβ monomers is relatively weak and transient, dominated by electrostatic interactions. plos.orgibm.com However, the binding to Aβ oligomers is more stable. plos.orgibm.com The interaction has been shown to be modulated by copper and can be redox-driven. tum.de

Specific peptide sequences within αB-crystallin, such as 73DRFSVNLDVKHFS85 and 101HGKHEERQDE110, have been identified as potential interaction sites with Aβ. nih.gov

| Chaperone Protein | Key Findings on Aβ Interaction | References |

| Transthyretin (TTR) | Binds Aβ, inhibiting aggregation and toxicity. Dissociation to monomers may be required for binding Aβ oligomers. Specific binding sites and key amino acids (L82, L110) have been identified. | biorxiv.orgnih.govnih.govmdpi.comcsic.es |

| αB-crystallin | Co-localizes with Aβ plaques. Can inhibit fibril elongation but may stabilize toxic oligomers. Interaction is influenced by hydrophobicity and can be copper-modulated. | nih.govmsu.ruuow.edu.auarvojournals.orgd-nb.infoplos.orgibm.comtum.denih.gov |

Heterotypic Interactions with Other Human Proteins

The aggregation of Aβ is not solely a process of self-association. Heterotypic interactions, where Aβ peptides interact with other proteins, can significantly influence amyloid assembly. nih.govswitchlab.org These interactions are often mediated by short, homologous sequences known as aggregation-prone regions (APRs). nih.govnih.gov

Proteomic analysis of Aβ plaques from Alzheimer's disease patients has revealed an enrichment of proteins containing sequences homologous to the APRs of Aβ, suggesting that these heterotypic interactions occur in vivo. nih.govnih.govembopress.org These interactions can alter the kinetics of Aβ assembly, as well as the morphology and deposition pattern of the resulting fibrils. nih.govnih.govembopress.org For instance, certain proteins, when co-expressed with Aβ in cell models, can promote its aggregation. nih.govnih.gov

This phenomenon of heterotypic aggregation may contribute to the selective vulnerability of certain tissues and cell types to amyloid deposition. switchlab.org It has been shown that interactions can occur between Aβ and other amyloidogenic proteins, such as medin, which is found in the aortic wall of most individuals over 50. switchlab.org This suggests a potential link between systemic amyloidosis and Alzheimer's disease pathology.

Aβ Peptide Interactions with Cell Adhesion Molecules

Cell adhesion molecules (CAMs) are crucial for cell-cell and cell-extracellular matrix interactions and play a role in various cellular processes, including survival, migration, and plasticity. nih.govtandfonline.com Growing evidence suggests that Aβ peptides interact with several CAMs, which can have significant consequences in the context of Alzheimer's disease. nih.govfrontiersin.orgresearchgate.net

Aβ peptides have been shown to interact with various CAMs, including:

Integrins: Aβ oligomers can cause a loss of β1-integrins on the surface of neurons. frontiersin.org Conversely, overexpression of α5β1-integrins can inhibit Aβ-induced apoptosis. frontiersin.org

N-cadherin: Aβ has been shown to decrease N-cadherin expression in neurons, which may be linked to tau pathology. dovepress.com

Neural Cell Adhesion Molecule (NCAM): Aβ oligomers can bind to NCAM2, leading to synapse disassembly. researchgate.net In contrast, another member of the immunoglobulin superfamily, L1, can directly bind to Aβ peptides, reduce the Aβ42/Aβ40 ratio, and ameliorate amyloid plaque load. researchgate.netmdpi.com

ICAM-1 and VCAM-1: Aβ can induce a time-dependent increase in the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells. tandfonline.comdovepress.combiorxiv.org This interaction can lead to increased adhesion and migration of immune cells across the blood-brain barrier. dovepress.com The Aβ-induced expression of VCAM-1 on neuroblastoma cells is mediated by the Receptor for Advanced Glycation Endproducts (RAGE). pnas.org

These interactions can disrupt normal cell adhesion, trigger inflammatory responses, and contribute to the neuronal and synaptic dysfunction observed in Alzheimer's disease. nih.govfrontiersin.orgdovepress.com

| Cell Adhesion Molecule Family | Specific Molecule | Effect of Aβ Interaction | References |

| Integrins | β1-integrin | Loss of cell surface expression induced by Aβ oligomers. | frontiersin.org |

| Cadherins | N-cadherin | Decreased expression in neurons, potentially linking to tau pathology. | dovepress.com |

| Immunoglobulin Superfamily | NCAM2 | Binding by Aβ oligomers leads to synapse disassembly. | researchgate.net |

| L1 | Binds Aβ peptides, reducing plaque load and the Aβ42/Aβ40 ratio. | researchgate.netmdpi.com | |

| Immunoglobulin Superfamily | ICAM-1, VCAM-1 | Increased expression on endothelial cells, promoting inflammation. | tandfonline.comdovepress.combiorxiv.orgpnas.org |

Metal Ion Interactions

Metal ion dyshomeostasis is a recognized feature of Alzheimer's disease, with ions such as copper, zinc, and iron found to be concentrated in Aβ plaques. nih.gov These metal ions can bind to Aβ peptides and significantly modulate their aggregation and neurotoxicity. diva-portal.orgacs.org

Copper (Cu2+) Binding by Aβ(4-9) and Other Fragments

Copper ions (Cu2+) have a particularly strong and complex interaction with Aβ peptides. plos.org The binding of Cu2+ to Aβ is believed to primarily occur within the N-terminal region of the peptide. plos.org The coordination often involves histidine residues, particularly His6, His13, and His14. plos.org

While the full-length Aβ peptide has well-characterized copper binding sites, shorter fragments also exhibit the ability to bind copper. The Aβ(4-16) fragment, for instance, contains an ATCUN (amino-terminal copper and nickel) binding motif and can coordinate Cu2+. escholarship.org This is significant because the Cu2+-Aβ(4-16) complex, unlike the full-length Cu2+-Aβ complex, is redox-inactive, suggesting a potential functional role in metal homeostasis. escholarship.org

The binding of Cu2+ to Aβ can have several consequences:

Aggregation: Cu2+ can promote the aggregation of Aβ peptides, potentially by neutralizing charges and making the peptide more prone to self-association. plos.orgmdpi.com However, the effect can vary depending on the copper-to-peptide ratio, with some studies showing an inhibition of fibrillization at low concentrations. acs.org

Redox Activity: Cu2+-Aβ complexes are redox-active and can catalyze the production of reactive oxygen species (ROS), contributing to the oxidative stress observed in Alzheimer's disease. plos.orgrsc.orgfrontiersin.org

Structural Changes: The binding of Cu2+ can induce a conformational change in the N-terminal region of Aβ, leading to a "folded" state that may be less prone to aggregation. acs.org

The affinity of Cu2+ for Aβ is in the picomolar to micromolar range and is comparable for both monomeric and fibrillar forms of the peptide. csic.esresearchgate.net This strong binding underscores the potential importance of copper in the lifecycle of Aβ in the brain.

Cellular and Subcellular Mechanisms of Aβ Peptide Activity

Molecular Mechanisms of Synaptic Perturbation

Beta-amyloid peptides are known to disrupt synaptic function, a key factor in the cognitive decline observed in Alzheimer's disease. frontiersin.org Soluble oligomeric forms of Aβ, rather than the insoluble plaques, are increasingly recognized as the primary culprits in causing synaptic dysfunction and eventual neurodegeneration. nih.gov These oligomers can interfere with the fundamental processes of synaptic plasticity, receptor function, and neuronal structure.

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. Long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a lasting reduction in synaptic efficacy, are two primary forms of synaptic plasticity.

Soluble oligomers of Aβ have been consistently shown to inhibit hippocampal LTP. nih.govjneurosci.org This inhibition is a key aspect of the synaptic dysfunction seen in Alzheimer's disease models. nih.gov Studies have demonstrated that even low concentrations of soluble Aβ can impair LTP. oup.compnas.org Conversely, Aβ can enhance LTD, further contributing to synaptic weakening. frontiersin.org The disruption of this delicate balance between LTP and LTD by Aβ peptides is a critical early event in the disease process. frontiersin.org

| Research Finding | Model System | Effect of Aβ | Citation |

| Soluble Aβ oligomers inhibit hippocampal LTP. | Mouse hippocampal brain slices | Depression of LTP | nih.gov |

| Human brain-derived soluble Aβ inhibits LTP in vivo. | Rat hippocampus | Inhibition of LTP | jneurosci.org |

| Soluble Aβ aggregates disrupt synaptic plasticity. | Rat hippocampus | Inhibition of LTP | oup.com |

| Aβ impairs LTP in mouse models. | Mouse hippocampus | Impairment of LTP | pnas.org |

| Aβ disrupts synaptic plasticity. | Review | LTP suppression and LTD enhancement | frontiersin.org |

Glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, are crucial for excitatory synaptic transmission and plasticity. nih.gov Aβ peptides directly interact with and modulate the function of these receptors. frontiersin.org

There is substantial evidence that Aβ can directly affect NMDA receptor function. nih.govfrontiersin.org Aβ oligomers have been shown to bind to NMDA receptors, leading to their dysfunction. pnas.orgmdpi.com This interaction can cause an increase in NMDA receptor-mediated calcium influx, which can be excitotoxic to neurons. frontiersin.orgtandfonline.com Specifically, Aβ appears to preferentially target GluN2B-containing NMDA receptors, which are predominantly located extrasynaptically. pnas.orgfrontiersin.org The activation of these extrasynaptic NMDA receptors is linked to the inhibition of LTP. frontiersin.orgnih.gov

Aβ also affects AMPA receptors. It can induce the removal of AMPA receptors from the synapse, a process that weakens synaptic transmission. nih.govfrontiersin.org This destabilization of AMPA receptors contributes to the deficits in LTP caused by Aβ. frontiersin.org

| Receptor Type | Effect of Aβ | Consequence | Citation |

| NMDA Receptor | Binds to and activates extrasynaptic GluN2B-containing receptors. | Increased Ca2+ influx, inhibition of LTP, synaptic depression. | frontiersin.orgpnas.orgfrontiersin.org |

| NMDA Receptor | Causes dysfunction and reduces surface expression. | Impaired synaptic plasticity. | nih.govmdpi.com |

| AMPA Receptor | Promotes removal from the synapse. | Weakened synaptic transmission, LTP deficits. | nih.govfrontiersin.org |

The precise regulation of intracellular calcium (Ca2+) concentrations is vital for neuronal function, including neurotransmitter release and synaptic plasticity. Aβ peptides disrupt this delicate balance, leading to dysregulated Ca2+ signaling. plos.org

Aβ can increase intracellular Ca2+ levels by forming pores in the cell membrane, allowing for an influx of extracellular Ca2+. mdpi.com It can also trigger the release of Ca2+ from intracellular stores like the endoplasmic reticulum (ER). plos.org This sustained elevation of intracellular Ca2+ can be toxic to neurons, activating pathways that lead to apoptosis or programmed cell death. plos.org The disruption of Ca2+ homeostasis is a central mechanism by which Aβ exerts its neurotoxic effects. mdpi.comnih.gov

| Mechanism of Ca2+ Dysregulation | Consequence | Citation |

| Formation of Ca2+ pores in the plasma membrane. | Increased cytotoxic calcium influx. | mdpi.com |

| Release of Ca2+ from the endoplasmic reticulum. | Persistent and cytotoxic global Ca2+ proliferation. | plos.org |

| Impairment of membrane proteins involved in ion transport due to oxidative stress. | Disrupted Ca2+ homeostasis. | nih.gov |

| Alteration of Ca2+ signaling processes. | Synaptic failure and neuronal death. | plos.org |

Dendritic spines are small protrusions on dendrites that are the primary sites of excitatory synapses. nih.gov Their morphology and density are critical for synaptic function and are highly dynamic. Aβ has a profound impact on dendritic spines, leading to their loss and morphological changes, which are strongly correlated with cognitive decline. frontiersin.orgnih.govfrontiersin.org

Studies have shown that both fibrillar and non-fibrillar forms of Aβ can cause a reduction in dendritic spine density. nih.gov Overexpression of the amyloid precursor protein (APP), which leads to increased Aβ production, results in a loss of spines on nearby dendrites. nih.gov Even acute application of Aβ oligomers can lead to changes in spine density and stability. frontiersin.org While some studies report a decrease in spine density, others have unexpectedly observed an initial increase, particularly in stubby spines, suggesting a complex, time-dependent effect. frontiersin.org The loss of mature, mushroom-shaped spines and an increase in immature, thin spines is a common finding. frontiersin.org This spine loss is mediated by signaling pathways involving calcineurin. nih.govjneurosci.org

| Aβ Form/Condition | Effect on Dendritic Spines | Citation |

| Fibrillar and non-fibrillar Aβ | Reduced spine density. | nih.gov |

| Overexpression of APP | Reduced spine density on nearby dendrites. | nih.gov |

| Acute application of Aβ oligomers | Increased density of total spines, particularly stubby spines. | frontiersin.org |

| Aβ oligomers | Reduction in spine density and altered morphology. | frontiersin.orgpnas.org |

| Aβ-containing plaques | Reduced dendritic complexity and spine density. | nih.gov |

Aβ can also modulate the release of neurotransmitters from presynaptic terminals, further contributing to synaptic dysfunction. nih.gov The effects of Aβ on neurotransmitter release are complex and can be concentration-dependent, with low concentrations sometimes enhancing release and higher concentrations being inhibitory. nih.govd-nb.info

Aβ has been shown to interact with presynaptic proteins, such as synaptophysin, and disrupt the machinery involved in vesicle docking and fusion, which is essential for neurotransmitter release. nih.gov It can inhibit the release of several neurotransmitters, including dopamine (B1211576). nih.govfrontiersin.org This modulation of neurotransmitter release by Aβ adds another layer of complexity to its effects on synaptic transmission. nih.gov

| Neurotransmitter System | Effect of Aβ | Mechanism | Citation |

| General | Modulates release in a concentration-dependent manner. | Interaction with presynaptic proteins. | nih.govd-nb.info |

| Dopaminergic | Inhibits dopamine release. | Interaction with nicotinic and muscarinic receptors. | frontiersin.org |

| Cholinergic | Regulates cholinergic control of neurotransmitter release. | Binds to α7-nicotinic acetylcholine (B1216132) receptors. | nih.gov |

| Glutamatergic | Can increase glutamate release. | Multiple mechanisms including effects on astrocytes. | oup.com |

Impact on Dendritic Spine Morphology and Density

Molecular Mechanisms of Neuroinflammatory Responses

Neuroinflammation is a key feature of Alzheimer's disease, and Aβ is a potent trigger of inflammatory responses in the brain. ijbs.combiomolther.org This inflammation is primarily mediated by glial cells, namely microglia and astrocytes.

Activated microglia and reactive astrocytes are consistently found surrounding amyloid plaques in the brains of Alzheimer's patients. ijbs.complos.org Aβ peptides can directly activate these glial cells, leading to the production and release of pro-inflammatory cytokines, chemokines, and reactive oxygen species. ijbs.comnih.govd-nb.info

Microglia, the resident immune cells of the brain, express pattern recognition receptors, such as Toll-like receptor 2 (TLR2), that can recognize fibrillar Aβ, leading to microglial activation. nih.gov This activation results in the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and various interleukins. ijbs.com While initially a protective response aimed at clearing Aβ, chronic microglial activation can become detrimental, contributing to neuronal damage. frontiersin.org

Astrocytes also play a crucial role in the neuroinflammatory response to Aβ. nih.govnih.gov Aβ can induce a reactive phenotype in astrocytes, causing them to release inflammatory molecules and alter their supportive functions for neurons. d-nb.infonih.gov This astrocytic activation can occur independently of neurons, suggesting a direct interaction between Aβ and astrocytes. nih.gov The inflammatory environment created by activated microglia and astrocytes can further impair synaptic function and contribute to neurodegeneration. mdpi.com Interestingly, some research suggests that monomeric Aβ may have an anti-inflammatory effect on microglia, highlighting the complexity of Aβ's role in neuroinflammation. elifesciences.org

| Glial Cell Type | Activating Stimulus | Key Receptors/Pathways | Inflammatory Response | Citation |

| Microglia | Fibrillar Aβ | Toll-like receptor 2 (TLR2) | Production of TNF-α, IL-1β, IL-6 | ijbs.comnih.gov |

| Astrocytes | Oligomeric Aβ | Not fully elucidated | Production of reactive oxygen species, nitric oxide, inflammatory molecules. | d-nb.infonih.gov |

| Microglia | Aβ plaques | General activation | Phagocytosis and/or compaction of Aβ; release of proinflammatory cytokines. | frontiersin.org |

| Astrocytes | Aβ plaques | General activation | Degradation and clearance of Aβ; production of inflammatory mediators. | plos.orgmdpi.com |

Microglial Activation and Phenotypic Modulation

Astrocyte Activation and Reactive Gliosis

Astrocytes, another critical glial cell type in the brain, also respond to the presence of beta-amyloid peptides by undergoing a process known as reactive astrogliosis. royalsocietypublishing.orgmdpi.com This activation is characterized by hypertrophy and the upregulation of intermediate filament proteins like glial fibrillary acidic protein (GFAP). mdpi.com Reactive astrocytes can surround amyloid plaques and have been shown to both contribute to and attempt to mitigate neuroinflammation. royalsocietypublishing.orgpnas.org They can release pro-inflammatory cytokines but also play a role in the degradation and clearance of Aβ. royalsocietypublishing.orgmdpi.com The specific role of the beta-Amyloid (4-10) fragment in directly causing astrocyte activation and reactive gliosis has not been extensively detailed in the available scientific literature. However, it is known that astrocytes respond to the inflammatory environment created by beta-amyloid deposition. biorxiv.org

Release of Pro-inflammatory Cytokines and Chemokines (e.g., IL-1, IL-6, TNF-α)

A primary consequence of glial cell activation by beta-amyloid is the production and release of a variety of pro-inflammatory cytokines and chemokines. nih.govmdpi.com Molecules such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) are consistently found at elevated levels in the context of amyloid pathology. mdpi.comijbs.com These cytokines can create a self-perpetuating inflammatory cycle, as they can, in turn, stimulate the production of more beta-amyloid. nih.gov While the pro-inflammatory effects of longer Aβ fragments are well-documented, specific data quantifying the release of IL-1, IL-6, and TNF-α in direct response to the beta-Amyloid (4-10) fragment is scarce in the current body of research.

Table 1: Cytokine Response to Beta-Amyloid Peptides (Note: This table is a generalized representation based on literature for various Aβ forms, as specific data for Aβ(4-10) is limited.)

| Cytokine | Secreting Cells | General Effect of Beta-Amyloid |

| IL-1β | Microglia, Astrocytes | Upregulated |

| IL-6 | Microglia, Astrocytes | Upregulated |

| TNF-α | Microglia | Upregulated |

Inflammasome Activation (e.g., NLRP3) and Downstream Signaling

The NLRP3 inflammasome is a multi-protein complex within immune cells like microglia that plays a crucial role in the innate immune response. nih.govmdpi.com Activation of the NLRP3 inflammasome by beta-amyloid fibrils is a key step in the inflammatory cascade, leading to the cleavage and activation of caspase-1. nih.govfrontiersin.org Active caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. mdpi.com This pathway is considered a significant contributor to the neuroinflammation seen in Alzheimer's disease. nih.gov Research has demonstrated that Aβ can activate the NLRP3 inflammasome, but studies specifically isolating the effect of the beta-Amyloid (4-10) fragment on this pathway are not prevalent. nih.gov

Altered Phagocytic Capacity of Immune Cells

Microglia possess the ability to phagocytose and clear beta-amyloid peptides from the brain. mdpi.comnih.gov However, in the context of chronic inflammation, this phagocytic capacity can become impaired. mdpi.commdpi.com Pro-inflammatory cytokines can suppress the ability of microglia to effectively remove Aβ, contributing to its accumulation. mdpi.comaai.org Conversely, certain anti-inflammatory cytokines can enhance phagocytosis. mdpi.comaai.org The precise impact of the beta-Amyloid (4-10) fragment on the phagocytic functions of microglia and other immune cells has not been a primary focus of the reviewed research, which tends to concentrate on longer, aggregation-prone Aβ species. nih.gov

Table 2: Factors Influencing Microglial Phagocytosis of Beta-Amyloid (Note: This table reflects general findings for beta-amyloid, not specifically for the 4-10 fragment.)

| Factor | Effect on Phagocytosis |

| Pro-inflammatory Cytokines (e.g., TNF-α, IFN-γ) | Inhibition |

| Anti-inflammatory Cytokines (e.g., IL-4, IL-10) | Enhancement |

| Chronic Glial Activation | Impairment |

Intracellular Signaling Pathway Dysregulation

Engagement with Intracellular Domains of APP and Associated Signaling

The Amyloid Precursor Protein (APP) is a transmembrane protein that, when cleaved, produces beta-amyloid peptides. genecards.orgmdpi.com The cleavage also releases the APP intracellular domain (AICD) into the cytoplasm. embopress.orgnih.gov AICD can translocate to the nucleus and participate in transcriptional regulation. bmbreports.org Furthermore, the intracellular domain of APP contains motifs, such as the YENPTY sequence, that can bind to various adaptor proteins and participate in signaling cascades. embopress.orgnih.gov It has been proposed that extracellular beta-amyloid can interact with APP on the cell surface, potentially influencing these intracellular signaling events. nih.gov However, there is a lack of specific research in the available literature that demonstrates a direct engagement of the beta-Amyloid (4-10) fragment with the intracellular domains of APP or the subsequent modulation of associated signaling pathways.

Activation of Kinase/Phosphatase Pathways

Beta-amyloid (Aβ) peptides, including the Aβ(4-10) fragment, are implicated in the dysregulation of several kinase and phosphatase signaling pathways, which are crucial for neuronal function and survival. core.ac.uk The aberrant activation of these pathways is considered a significant contributor to the neurodegenerative processes observed in Alzheimer's disease. core.ac.uk

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a key enzyme involved in numerous cellular processes, including tau phosphorylation. mdpi.com Aβ has been shown to influence GSK-3β activity. For instance, monomeric forms of Aβ1-42 can lead to the inhibition of GSK-3β, which is a component of a pro-survival signaling cascade. jneurosci.org This inhibition can result in an increase in the intracellular levels of β-catenin, a protein that translocates to the nucleus to activate the transcription of protective genes. jneurosci.org

Cyclin-Dependent Kinase 5 (CDK-5): Aβ peptides have the capacity to modify a number of biochemical pathways, including the one involving cyclin-dependent kinase 5 (cdk5). core.ac.uk Alterations in this pathway can lead to a wide range of cellular dysfunctions. core.ac.uk

Calcineurin (CaN): While direct evidence for Aβ(4-10) specifically activating Calcineurin is limited in the provided results, the broader context of Aβ-induced neurotoxicity involves disruptions in calcium homeostasis. mdpi.com Dysregulation of intracellular calcium is a known trigger for Calcineurin activation.

Phosphoinositide 3-Kinase (PI-3-K): The PI-3-K pathway is a major survival pathway in neurons. jneurosci.org Monomeric Aβ1-42 has been demonstrated to activate the PI-3-K pathway, mediating a neuroprotective effect. jneurosci.org This activation involves the stimulation of insulin-like growth factor-1 (IGF-1) receptors or other receptors in the insulin (B600854) superfamily. jneurosci.org Conversely, some studies suggest that Aβ can induce memory loss through the hyperactivation of the PI3K pathway. core.ac.uk The specific effects may depend on the form of Aβ (monomeric vs. aggregated) and the cellular context. jneurosci.orgjneurosci.org

Mitogen-Activated Protein Kinase (MAPK): Aβ peptides are known to activate the MAPK cascade. frontiersin.orgnih.gov Specifically, Aβ has been shown to activate members of the MAPK superfamily, including ERK and p38 MAPK, in microglia and monocytes. jneurosci.org This activation is dependent on tyrosine kinases. jneurosci.org In hippocampal slices, Aβ42 activates the ERK2 MAPK cascade via α7 nicotinic acetylcholine receptors. nih.gov The activation of p38 MAPK by Aβ plaques can lead to mitochondrial dysfunction, apoptosis, and tau phosphorylation. frontiersin.org

c-Jun N-terminal Kinase (JNK): Aβ peptides can induce the activation of JNK, a stress-activated protein kinase. acs.orgnih.gov This activation has been observed in vitro and is associated with increased levels of senile plaques in animal models. acs.orgnih.gov The activation of JNK by Aβ is thought to contribute to neuroinflammation and neurodegeneration. acs.orgnih.gov Furthermore, Aβ-induced JNK activation can lead to the phosphorylation of tau protein. acs.org

Nuclear Factor-kappa B (NF-κB): Aβ is a potent activator of the transcription factor NF-κB in primary neurons. pnas.orgnih.gov This activation appears to be mediated by reactive oxygen intermediates. nih.gov Interestingly, low doses of Aβ-(1-40) can activate NF-κB, leading to a neuroprotective effect against higher, toxic doses of Aβ. pnas.org However, Aβ can also stimulate an NF-κB-dependent pathway in monocytes and microglia, leading to the production of pro-inflammatory cytokines like TNFα. jneurosci.org

| Kinase/Phosphatase Pathway | Effect of Aβ | Key Research Findings |

|---|---|---|

| GSK-3β | Inhibition by monomeric Aβ | Monomeric Aβ1-42 leads to GSK-3β inhibition and increased β-catenin levels, promoting cell survival. jneurosci.org |

| CDK-5 | Pathway modification | Aβ peptides can alter the CDK-5 pathway, contributing to cellular dysfunction. core.ac.uk |

| CaN | Indirect activation | Aβ-induced disruption of calcium homeostasis can indirectly activate Calcineurin. mdpi.com |

| PI-3-K | Activation by monomeric Aβ; Hyperactivation by aggregated Aβ | Monomeric Aβ1-42 activates the PI-3-K survival pathway. jneurosci.org Aggregated Aβ may cause memory loss through PI-3-K hyperactivation. core.ac.ukjneurosci.org |

| MAPK | Activation | Aβ activates ERK and p38 MAPK pathways in various cell types, leading to inflammation and neuronal dysfunction. frontiersin.orgnih.govjneurosci.org |

| JNK | Activation | Aβ induces JNK activation, contributing to neuroinflammation, neurodegeneration, and tau phosphorylation. acs.orgnih.gov |

| NF-κB | Biphasic activation | Low doses of Aβ can be neuroprotective via NF-κB activation, while higher concentrations contribute to pro-inflammatory responses. pnas.orgnih.govjneurosci.org |

Cellular Stress Responses

The presence of Aβ peptides, including fragments like Aβ(4-10), can trigger significant cellular stress responses, most notably oxidative stress. nih.gov This is a critical aspect of Aβ's neurotoxic effects. nih.gov

Oxidative Stress: Aβ peptides are closely linked to the generation of oxidative stress in the brain. abcam.comfrontiersin.orgnih.gov This can occur through multiple mechanisms. Aβ itself can generate reactive oxygen species (ROS), creating a detrimental cycle of oxidative damage and further Aβ production. mdpi.comacs.org The interaction of Aβ with metal ions such as copper, zinc, and iron can also lead to the production of hydrogen peroxide (H₂O₂). imrpress.com The Tyr-10 residue within the Aβ sequence is thought to be crucial in the catalytic production of H₂O₂ in the presence of Cu(II). frontiersin.org

This Aβ-induced oxidative stress has wide-ranging damaging effects on cellular components. It can lead to the peroxidation of membrane lipids, the oxidation of proteins, and damage to nucleic acids. acs.org The accumulation of oxidized proteins, lipids, and DNA is a feature associated with Alzheimer's disease. imrpress.com Furthermore, oxidative stress can enhance the amyloidogenic processing of the amyloid precursor protein (APP) by increasing the activity of β-secretase (BACE1), further fueling the production of Aβ. nih.govmdpi.com

| Cellular Stress Response | Mechanism of Aβ Involvement | Consequences |

|---|---|---|

| Oxidative Stress | Direct generation of Reactive Oxygen Species (ROS) by Aβ. mdpi.comacs.org | Lipid peroxidation, protein oxidation, DNA damage. acs.orgimrpress.com |

| Interaction with metal ions (Cu, Zn, Fe) to produce H₂O₂. imrpress.com | Increased vulnerability of the brain to further oxidative damage. nih.gov | |

| Upregulation of β-secretase (BACE1) activity, leading to increased Aβ production. nih.govmdpi.com | A vicious cycle of Aβ production and oxidative stress. mdpi.com |

Lysosomal and Proteasomal System Modulation

Aβ peptides can interfere with the primary cellular machinery responsible for protein degradation and clearance: the lysosomal and proteasomal systems. mdpi.com

Lysosomal System: The endosomal-lysosomal pathway is involved in the degradation of the amyloid precursor protein (APP). nih.gov However, this pathway can also be a site for the generation of Aβ. frontiersin.orgpnas.org The acidic environment within endosomes and lysosomes is conducive to the activity of β-secretase, a key enzyme in Aβ production. frontiersin.org Furthermore, the rate of Aβ oligomer assembly is significantly increased in the low-pH environment of lysosomes. frontiersin.org

Proteasomal System: The ubiquitin-proteasome system is responsible for degrading many intracellular proteins. There is evidence that intracellular Aβ can be degraded by proteasomes. nih.gov However, Aβ oligomers have been shown to inhibit the proteasome. nih.gov This inhibition can impair the clearance of not only Aβ itself but also other proteins, such as tau. nih.govfrontiersin.org The impairment of proteasome function by Aβ can lead to the accumulation of both Aβ and tau, exacerbating the pathology of Alzheimer's disease. nih.govfrontiersin.org Some research suggests that Aβ may act as an allosteric inhibitor of the 20S core of the proteasome, preventing the entry of substrates. biorxiv.org

| System | Role in Aβ-Related Processes | Consequences of Aβ Interaction |

|---|---|---|

| Lysosomal System | Site of APP degradation and Aβ generation. nih.govfrontiersin.orgpnas.org The acidic environment promotes β-secretase activity and Aβ oligomerization. frontiersin.org | Potential for increased Aβ production and aggregation within lysosomes. frontiersin.org |

| Proteasomal System | Degradation of intracellular Aβ. nih.gov | Inhibition of proteasome activity by Aβ oligomers, leading to the accumulation of Aβ and tau. nih.govfrontiersin.org |

Interactions with Subcellular Organelles

Intracellular Aβ has been shown to interact with and affect the function of several subcellular organelles, contributing to neuronal dysfunction. nih.gov

Mitochondrial Association and Functional Alterations

Aβ has been found to localize within mitochondria. frontiersin.org The presence of Aβ in mitochondria is correlated with mitochondrial dysfunction. mdpi.com Aβ can impair the import of mitochondrial pre-proteins into the organelle. mdpi.com This can disrupt the normal functioning of mitochondria, which are crucial for cellular energy production and are also involved in the generation of reactive oxygen species. imrpress.com Dysfunctional mitochondria are considered a key factor in the mitochondrial cascade hypothesis of Alzheimer's disease, where they contribute to the production of Aβ and act as inducers of oxidative stress. imrpress.com

Endoplasmic Reticulum and Secretory Pathway Involvement

The endoplasmic reticulum (ER) and the broader secretory pathway, including the Golgi apparatus, are central to the production and trafficking of APP and the generation of Aβ. frontiersin.orgbmbreports.orgpnas.org Aβ can be produced in the ER and the trans-Golgi network (TGN). frontiersin.orgpnas.org Specifically, Aβ42 has been found within the ER, while the TGN is a primary site for the formation of both Aβ40 and Aβ42. pnas.org

The accumulation of misfolded proteins, including Aβ, in the ER can lead to ER stress. mdpi.complos.org This triggers the unfolded protein response (UPR), a cellular defense mechanism. plos.org However, prolonged ER stress can switch the UPR to an apoptotic pathway, leading to cell death. plos.org ER stress has been shown to enhance γ-secretase activity, potentially increasing Aβ formation. mdpi.com Furthermore, Aβ can increase the physical contact between the ER and mitochondria, which can alter mitochondrial function and the formation of autophagosomes. nih.gov

| Organelle | Interaction with Aβ | Functional Consequences |

|---|---|---|

| Mitochondria | Aβ localizes within mitochondria. frontiersin.org | Impaired import of mitochondrial proteins, mitochondrial dysfunction, and increased oxidative stress. mdpi.comimrpress.com |

| Endoplasmic Reticulum (ER) | Site of Aβ production. frontiersin.orgpnas.org Aβ accumulation leads to ER stress. mdpi.complos.org | Activation of the unfolded protein response (UPR), which can lead to apoptosis with prolonged stress. plos.org Enhanced γ-secretase activity and increased contact with mitochondria. mdpi.comnih.gov |

| Secretory Pathway (Golgi) | Involved in APP processing and Aβ generation, particularly in the trans-Golgi network (TGN). frontiersin.orgpnas.orgpnas.org | The TGN is a major site for the production of both Aβ40 and Aβ42 that are subsequently secreted. pnas.org |

Advanced Research Methodologies and Model Systems for Aβ 4 10 Studies

In Vitro Model Systems

In vitro, or cell-free, systems provide a controlled environment to study the biochemical and biophysical properties of Aβ(4-10) and its interactions with cellular components.

Synthetic Aβ Peptide Preparations

The foundation of in vitro studies on Aβ(4-10) relies on the availability of high-purity synthetic peptides. These peptides are typically produced using chemical synthesis, most commonly solid-phase peptide synthesis (SPPS). researchgate.netlew.ronih.gov SPPS allows for the precise, residue-by-residue construction of the peptide chain on a solid resin support. researchgate.netnih.gov Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistries can be employed for this process. researchgate.net

However, the synthesis of Aβ peptides, including fragments like Aβ(4-10), can be challenging due to their hydrophobic nature and tendency to aggregate, which can lead to incomplete reactions and low yields. researchgate.netmdpi.com To overcome these "difficult sequences," various strategies have been developed, such as:

Using specialized, low-loading resins like ChemMatrix to improve solvation and reaction kinetics. rsc.org

Incorporating backbone-protecting groups or pseudoprolines to disrupt secondary structure formation during synthesis. rsc.org

Employing high-efficiency coupling reagents. researchgate.net

Optimizing deprotection and cleavage protocols to maintain peptide integrity. mdpi.comrsc.org

Once synthesized, the crude peptide is cleaved from the resin, purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry. lew.ro The preparation of well-characterized, monomeric starting material is critical for aggregation and toxicity studies to ensure reproducibility. nih.govdiva-portal.org Protocols often involve dissolving the peptide in solvents like hexafluoroisopropanol (HFIP) to break up pre-existing aggregates, followed by removal of the solvent and resuspension in an appropriate aqueous buffer. nih.gov

Cell Culture Models (e.g., Primary Neurons, Oligodendrocytes, Cell Lines)

Cell culture models are indispensable for studying the cellular responses to Aβ(4-10). These models range from immortalized cell lines to more physiologically relevant primary cells.

Primary Neurons: Cultures of primary neurons, often derived from the cortex or hippocampus of rodent embryos, are a key model for neurotoxicity studies. biorxiv.orgmdpi.combiorxiv.org Exposing these neurons to synthetic Aβ peptides allows researchers to assess effects on cell viability, synaptic function, and signaling pathways. jneurosci.org For instance, studies have shown that oligomeric forms of Aβ can induce dose-dependent neurotoxicity in primary neuronal cultures. mdpi.comnih.gov The presence of glial cells in co-cultures can modulate this neurotoxic response, highlighting the importance of cellular interactions. nih.gov

Oligodendrocytes: As the myelin-producing cells of the central nervous system, oligodendrocytes are also affected in Alzheimer's disease. nih.govimrpress.com Both neurons and oligodendrocytes are known to produce and release Aβ. wikipedia.org In vitro studies using primary oligodendrocytes or oligodendrocyte precursor cells (OPCs) help to elucidate how Aβ fragments might impair myelination, induce inflammation, or cause direct toxicity to these cells. nih.govfrontiersin.org Some studies suggest that Aβ oligomers can paradoxically promote oligodendrocyte differentiation, indicating a complex role for Aβ in glial cell biology. nih.gov

Cell Lines: Immortalized cell lines, such as the human neuroblastoma SH-SY5Y line, offer a robust and reproducible system for high-throughput screening and mechanistic studies. While less complex than primary cultures, they are valuable for initial investigations into the cytotoxic effects of Aβ peptides and for dissecting specific molecular pathways.

Model Lipid Bilayers and Membrane Mimics

The interaction of Aβ peptides with neuronal cell membranes is considered a critical step in the cascade of toxic events. nih.govacs.org Model lipid bilayers and membrane mimics are used to study these interactions in a simplified, controlled system. These models include:

Lipid Monolayers: Formed at an air-water interface, Langmuir monolayers allow for precise control over lipid packing density and surface pressure. nih.gov Insertion assays using this technique can quantify the degree to which Aβ(4-10) penetrates the lipid layer, providing insight into the electrostatic and hydrophobic forces driving the interaction. nih.gov

Supported Lipid Bilayers (SLBs): These are planar bilayers formed on a solid support, such as mica or quartz. acs.org Techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and atomic force microscopy (AFM) can be used with SLBs to monitor the binding of Aβ peptides and the resulting changes in the bilayer's structure and mechanical properties in real-time. acs.orgacs.org Studies have shown that Aβ peptides can disrupt lipid bilayers, and this interaction is influenced by factors like the hydrophobic thickness of the membrane. acs.orgacs.org

Liposomes and Micelles: These are vesicular structures that mimic the curved surface of a cell membrane. They are used in solution-based assays to study how Aβ(4-10) affects membrane permeability and integrity.

These models have demonstrated that Aβ peptides can induce conformational changes upon binding to membranes and can perturb the bilayer structure, potentially leading to ion channel formation or non-specific leakage. nih.gov

Biochemical Assays for Aggregation Kinetics (e.g., Thioflavin T Fluorescence)

Understanding the aggregation propensity of Aβ(4-10) is key to understanding its pathological role. Various biochemical assays are used to monitor the kinetics of peptide aggregation from monomers to oligomers and fibrils.

Thioflavin T (ThT) Fluorescence Assay: This is the most widely used method for monitoring amyloid fibril formation. royalsocietypublishing.orgacs.orgacs.org Thioflavin T is a dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure characteristic of amyloid fibrils. nih.gov By measuring the fluorescence intensity over time, a sigmoidal curve is typically generated, which allows for the quantification of key kinetic parameters like the lag time (nucleation phase) and the elongation rate. acs.orgnih.gov However, ThT is less effective at detecting early-stage, non-fibrillar oligomers, which are considered highly toxic. acs.org

Other Fluorescence-Based Assays: To overcome the limitations of ThT, other fluorescent probes have been developed to specifically detect oligomeric species. acs.orgnih.gov For example, some assays use fluorescently labeled Aβ peptides that experience fluorescence quenching upon aggregation. nih.gov Another approach involves using specific dyes that are more sensitive to the conformational changes that occur during the formation of oligomers from monomers. acs.org

Size-Exclusion Chromatography (SEC) and SDS-PAGE: These techniques can be used to separate and visualize Aβ species of different sizes (monomers, dimers, trimers, etc.), providing snapshots of the aggregation process at different time points. jneurosci.org

| Methodology | Model System/Assay | Primary Research Focus | Key Findings/Applications |

|---|---|---|---|

| Peptide Production | Solid-Phase Peptide Synthesis (SPPS) | Generation of pure Aβ(4-10) peptide | Enables in vitro studies by providing the necessary starting material. researchgate.netlew.ro |

| Cellular Response | Primary Neurons & Oligodendrocytes | Neurotoxicity and cellular dysfunction | Demonstrates the direct impact of Aβ fragments on neuronal viability and glial function. nih.govnih.gov |

| Membrane Interaction | Model Lipid Bilayers (e.g., SLBs) | Peptide-membrane binding and disruption | Reveals mechanisms of membrane perturbation by Aβ peptides. nih.govacs.org |

| Aggregation Analysis | Thioflavin T (ThT) Fluorescence Assay | Kinetics of amyloid fibril formation | Quantifies the rate and extent of fibrillogenesis. royalsocietypublishing.orgnih.gov |

In Vivo Animal Models for Mechanistic Investigation

To understand the pathogenic effects of Aβ(4-x) peptides in a complex, living system, researchers turn to transgenic animal models, primarily mice.

Transgenic Mouse Models Expressing Aβ(4-x) or APP Mutants (e.g., Tg4-42, 5XFAD, APP/PS1)

Several transgenic mouse models have been developed that express human amyloid precursor protein (APP) with mutations linked to familial Alzheimer's disease or that directly express specific Aβ fragments. embopress.org

Tg4-42 Model: This unique mouse model was specifically designed to investigate the effects of N-terminally truncated Aβ. mdpi.comnih.gov It expresses human Aβ(4-42) in neurons, particularly in the CA1 region of the hippocampus, without overexpressing the full APP protein. mdpi.comtandfonline.com A key feature of the Tg4-42 model is the development of age-dependent, massive neuron loss and spatial memory deficits, even in the absence of extracellular amyloid plaques. nih.govalzforum.org This model supports the hypothesis that soluble, intraneuronal Aβ species, specifically N-truncated forms, are highly neurotoxic and can trigger AD-like pathology independently of plaque formation. mdpi.comnih.gov

5XFAD Model: This widely used model expresses human APP with three familial mutations (Swedish, Florida, London) and human presenilin-1 (PS1) with two mutations. frontiersin.orgnih.gov These mutations lead to the rapid and aggressive accumulation of Aβ, with plaque formation starting as early as 1.5 to 2 months of age. nih.gov While the majority of Aβ produced is full-length Aβ(1-42), mass spectrometry and immunohistochemical analyses have confirmed the presence of N-truncated species, including Aβ(4-x), within the plaque cores of 5XFAD mice. frontiersin.orgnih.govmdpi.com This model is therefore useful for studying the role of Aβ(4-x) in the context of plaque development and maturation. nih.gov

| Mouse Model | Transgene(s) | Key Pathological Features Related to Aβ(4-x) | Primary Utility for Aβ(4-x) Studies |

|---|---|---|---|

| Tg4-42 | Human Aβ(4-42) | Intraneuronal Aβ(4-42) accumulation, severe CA1 neuron loss, memory deficits without plaque formation. mdpi.comnih.govalzforum.org | Investigating the direct neurotoxicity of soluble, N-truncated Aβ independent of plaques. mdpi.com |

| 5XFAD | Human APP (3 mutations), Human PS1 (2 mutations) | Rapid Aβ plaque deposition; Aβ(4-x) is a component of plaque cores. frontiersin.orgnih.gov | Studying the role of N-truncated Aβ in plaque seeding and maturation. nih.govmdpi.com |

| APP/PS1 | Human APP (Swedish mutation), Human PS1 (mutant) | Age-dependent Aβ plaque formation; contains N-truncated Aβ species like Aβ(4-42). frontiersin.orgjove.com | Modeling the contribution of various Aβ species, including Aβ(4-x), to overall amyloid pathology. frontiersin.org |

Inoculation and Seeding Models of Aβ Propagation

Inoculation and seeding models are pivotal in understanding the propagation of amyloid-β (Aβ) pathology. These models typically involve introducing pre-formed Aβ aggregates (seeds) into the brains of susceptible animals to trigger and study the subsequent cascade of amyloid deposition. nih.govfrontiersin.org While much of the foundational work has utilized full-length Aβ or brain homogenates from Alzheimer's disease (AD) patients, the principles are applicable to studying the specific role of N-terminally truncated fragments like Aβ(4-10).

The core concept of these models is that exogenous Aβ seeds can act as a template, accelerating the misfolding and aggregation of endogenous Aβ in a "prion-like" manner. nih.govfrontiersin.org Initial experiments demonstrated that injecting brain extracts from AD patients into non-human primates or APP transgenic mice could induce cerebral amyloidosis. frontiersin.orgfrontiersin.org This process is not merely a passive accumulation but an active biological cascade that can propagate to different brain regions over time. nih.govnih.gov

Studies have shown that Aβ oligomers are particularly potent in inducing this pathology. nih.govfrontiersin.org When brain homogenates are immunodepleted of oligomers, the seeding activity is significantly reduced, highlighting the importance of these smaller aggregates in initiating the process. nih.gov

For Aβ(4-10), a seeding model would involve the preparation of synthetic Aβ(4-10) oligomers or fibrils, which are then stereotactically injected into the brains of animal models, such as APP transgenic mice. These mice are genetically engineered to overproduce human Aβ, making them susceptible to induced amyloid pathology. frontiersin.org Following inoculation, the progression of amyloid deposition can be monitored over various time points. researchgate.net

Key aspects investigated in these models include:

Induction of Plaque Formation: Assessing whether Aβ(4-10) seeds can induce the formation of new amyloid plaques.

Acceleration of Pathology: Determining if Aβ(4-10) can quicken the onset and progression of amyloid deposition in preclinical animal models. nih.gov

Cross-Seeding: Investigating if Aβ(4-10) seeds can template the aggregation of other Aβ species, such as Aβ(1-40) and Aβ(1-42), which are abundant in the brains of AD models.

These models provide a powerful tool to dissect the specific contribution of Aβ(4-10) to the initiation and spread of amyloid pathology in vivo.

Analysis of Molecular Pathology in Animal Brains

Following in vivo studies, such as those involving inoculation models, a detailed analysis of the molecular pathology within the animal brains is crucial. This involves examining changes in amyloid deposition, synaptic integrity, and glial responses.

Amyloid Deposition Patterns: The primary pathological hallmark of Alzheimer's disease is the accumulation of Aβ into extracellular plaques. acs.org Following the administration of Aβ species, including truncated forms, researchers use immunohistochemistry with specific antibodies to visualize and quantify amyloid deposition. For instance, a specific antiserum against the N-terminus of Aβ(4-X) has been used to detect abundant plaque staining in the brains of APP/PS1KI and 5XFAD transgenic mice. frontiersin.org This demonstrates that N-terminally truncated Aβ species are significant components of amyloid plaques in these models. The morphology and distribution of these plaques can provide insights into the specific pathological contributions of the administered Aβ fragment.

Synaptic Protein Levels: Synaptic loss is an early event in AD and correlates strongly with cognitive decline. nih.gov Aβ oligomers are known to bind to synapses and cause a reduction in dendritic spine density. nih.govelifesciences.org The impact of Aβ(4-10) on synaptic integrity can be assessed by measuring the levels of key synaptic proteins. Western blotting and immunohistochemistry are common techniques used to quantify proteins such as:

PSD-95 (Postsynaptic Density Protein 95): A critical scaffolding protein in the postsynaptic density of excitatory synapses. nih.govjneurosci.org

Synaptophysin: A major integral membrane protein of presynaptic vesicles. jneurosci.org

Syntaxin: A protein involved in the docking and fusion of synaptic vesicles with the presynaptic membrane. jneurosci.org

Studies have shown that infusion of Aβ oligomers into wild-type mice can lead to a reduction in these neuronal protein markers, correlating with microgliosis. jneurosci.org Examining these markers after Aβ(4-10) administration would reveal its specific impact on synaptic structures.

Glial Activation Markers: Neuroinflammation, characterized by the activation of microglia and astrocytes, is another key feature of AD pathology. oup.comfrontiersin.org Activated glial cells are often found associated with amyloid plaques. nih.govbiorxiv.org The response of these cells to Aβ(4-10) can be evaluated by staining for specific activation markers:

Iba1 (Ionized calcium-binding adapter molecule 1): A marker for microglia. frontiersin.orgnih.gov

CD68: A lysosomal protein that is upregulated in activated microglia. jneurosci.org

GFAP (Glial Fibrillary Acidic Protein): A marker for astrocytes, which becomes upregulated during astrogliosis. frontiersin.orgnih.gov

Phosphotyrosine: Increased levels can indicate microglial activation. jneurosci.org

Confocal microscopy can be used to analyze the spatial relationship between glial cells and Aβ deposits, and even to observe the internalization of Aβ by microglia and astrocytes. nih.gov Studies have demonstrated that Aβ oligomers can stimulate microglial activation, and it is crucial to determine if Aβ(4-10) elicits a similar inflammatory response. jneurosci.orgbiorxiv.org

The table below summarizes the key molecular pathology markers and the techniques used for their analysis.

| Pathological Feature | Markers | Common Analysis Techniques |

| Amyloid Deposition | Aβ(4-X) specific antibodies, Thioflavin S | Immunohistochemistry, Confocal Microscopy |

| Synaptic Integrity | PSD-95, Synaptophysin, Syntaxin | Western Blot, Immunohistochemistry |

| Glial Activation | Iba1, CD68 (Microglia), GFAP (Astrocytes), Phosphotyrosine | Immunohistochemistry, Confocal Microscopy, Western Blot |

Biophysical Characterization Techniques

Understanding the biophysical properties of Aβ(4-10) is fundamental to elucidating its role in aggregation and neurotoxicity. A variety of techniques are employed to study its structure, morphology, and aggregation kinetics.

Spectroscopic Methods

Spectroscopic techniques are invaluable for examining the conformational properties of peptides like Aβ(4-10) in solution.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely used to determine the secondary structure of proteins and peptides. nih.govnih.gov The technique measures the differential absorption of left- and right-circularly polarized light. For Aβ peptides, CD spectra can distinguish between random coil, α-helical, and β-sheet conformations. frontiersin.orgosti.gov Studies have shown that N-terminally truncated Aβ species, including those starting at position 4, predominantly form β-sheet conformations upon aggregation. frontiersin.org CD can monitor the conformational transition from a largely unstructured monomer to a β-sheet-rich aggregate over time. nih.gov

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is another powerful technique for analyzing protein secondary structure. It measures the vibrations of molecular bonds, with the amide I band (1600-1700 cm⁻¹) being particularly sensitive to the peptide backbone conformation. spiedigitallibrary.org Different secondary structures (α-helix, β-sheet, turns, random coil) give rise to characteristic frequencies within this band. frontiersin.org FTIR can be used to confirm the β-sheet content of Aβ(4-10) aggregates.

Fluorescence Spectroscopy: This technique utilizes fluorescent probes to monitor peptide aggregation. Thioflavin T (ThT) is a classic amyloid-binding dye that exhibits a significant increase in fluorescence quantum yield upon binding to β-sheet-rich amyloid fibrils. nih.govplos.org This property makes it a standard tool for monitoring the kinetics of fibrillization in real-time. nih.gov More advanced fluorescence techniques, like fluorescence correlation spectroscopy (FCS), can be used to detect and characterize early-stage oligomers in solution by measuring fluctuations in fluorescence intensity as labeled molecules diffuse through a tiny observation volume. nih.govnih.gov Novel fluorescent probes are also being developed to specifically detect early-stage, non-fibrillar aggregates. acs.org

The following table provides a summary of these spectroscopic methods and their applications in studying Aβ(4-10).

| Technique | Principle | Information Obtained |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light | Secondary structure content (α-helix, β-sheet, random coil) and conformational changes. nih.govresearchgate.net |

| FTIR Spectroscopy | Infrared absorption by molecular vibrations | Detailed secondary structure analysis, particularly β-sheet formation. spiedigitallibrary.org |